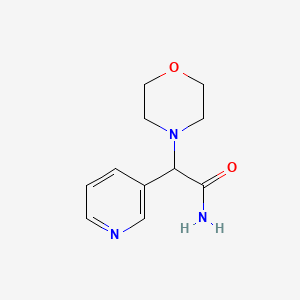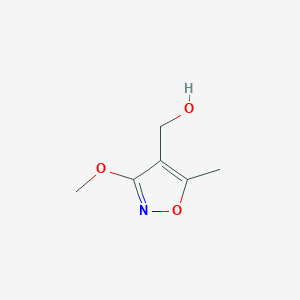
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-methoxy-5-methyl-isoxazol-4-yl)-oxo-acetic acid methyl ester” is a chemical with the CAS Number: 66379-47-3 .
Molecular Structure Analysis
The molecular formula of “(3-methoxy-5-methyl-isoxazol-4-yl)-oxo-acetic acid methyl ester” is C8H9NO5, and it has a molecular weight of 199.163 .科学的研究の応用
Methanol Reforming for Hydrogen Production
Recent developments in proton-exchange membrane fuel cell technology have stimulated research in fuel processing for hydrogen production from methanol reforming processes. This includes methanol decomposition, partial oxidation of methanol, steam reforming of methanol, and oxidative steam reforming of methanol. A review of Cu-based catalysts used in these processes highlights the kinetic, compositional, and morphological characteristics vital for efficient hydrogen production. Understanding the surface reaction mechanism over Cu-based catalysts remains a challenge due to the complexity introduced by reactants like oxygen and steam, which initiate secondary reactions (Siek-Ting Yong et al., 2013).
Direct Methanol Fuel Cells (DMFCs)
The methanol crossover from the anode to the cathode in DMFCs poses a significant limitation. Research focuses on understanding the influence of methanol crossover and developing more methanol-impermeable polymer electrolytes to overcome this challenge, aiming to make DMFCs a viable alternative to internal combustion engines (A. Heinzel & V. M. Barragán, 1999).
Catalysis of Methanol Reactions
Investigations into the catalysis of methanol reactions for the production of fatty acid methyl esters, a precursor for biodiesel, focus on optimizing methanolysis processes. This involves enhancing the efficiency and reliability of methanolysis for the production of high-quality biodiesel from fats and oils (C. Bannon et al., 1982).
Methanol as a Chemical Marker
Methanol has been explored as a chemical marker for assessing the condition of solid insulation in power transformers. Research in this area began with identifying methanol in laboratory thermal ageing tests of oil-immersed insulating papers and has extended to field samples, demonstrating the utility of methanol in monitoring cellulosic insulation degradation (J. Jalbert et al., 2019).
Safety and Hazards
特性
IUPAC Name |
(3-methoxy-5-methyl-1,2-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-5(3-8)6(9-2)7-10-4/h8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJKQAGQFXERHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2734084.png)
![1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide](/img/structure/B2734086.png)
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![5-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-methyl-2-nitrobenzamide](/img/structure/B2734089.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2734096.png)
![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)
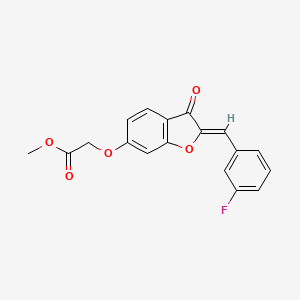

![N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2734101.png)
![1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2734102.png)
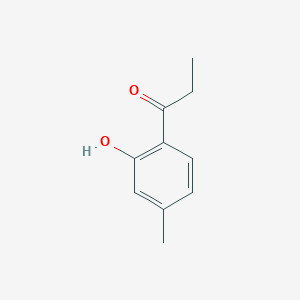
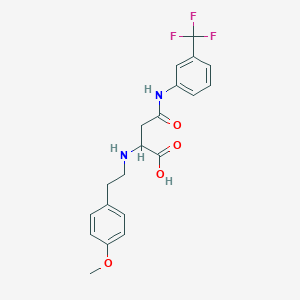
![2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2734105.png)
